molecular formula C12H19NO2 B13289449 2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol

2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol

Cat. No.: B13289449
M. Wt: 209.28 g/mol
InChI Key: VIDRGECOABLBKH-UHFFFAOYSA-N
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Description

2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol is an organic compound with a complex structure that includes a methoxyphenyl group, an ethylamino group, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3-methoxyphenylacetone with ethylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation, which allows for the efficient reduction of the intermediate compounds under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-(4-Methoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)-2-propanol
  • 1-{[2-(2-Methoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)-2-propanol
  • 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]

Uniqueness

2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, plays a crucial role in its reactivity and interactions with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[1-(3-methoxyphenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C12H19NO2/c1-9(8-14)13-10(2)11-5-4-6-12(7-11)15-3/h4-7,9-10,13-14H,8H2,1-3H3

InChI Key

VIDRGECOABLBKH-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC(=CC=C1)OC

Origin of Product

United States

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